Pranlukast-d5 - 1216719-50-4

Pranlukast-d5

Catalog Number: EVT-1442253
CAS Number: 1216719-50-4
Molecular Formula: C27H23N5O4
Molecular Weight: 486.543
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pranlukast

Compound Description: Pranlukast is a cysteinyl leukotriene receptor 1 (CysLT1 receptor) antagonist used as an add-on therapy for asthma. [] It exhibits bronchodilatory and anti-inflammatory effects. [] Studies have shown Pranlukast can reduce asthma exacerbations, particularly in young boys during autumn. [] It achieves this by inhibiting chloride secretion, suppressing cell proliferation, and reducing cAMP-activated chloride secretion in renal epithelial cells. [] Furthermore, research suggests Pranlukast may protect against amyloid-β (Aβ)-induced cognitive deficits by downregulating CysLT1R and suppressing NF-κB signaling and caspase-3 activation. []

Montelukast

Compound Description: Montelukast, similar to Pranlukast, functions as a CysLT1 receptor antagonist and serves as an alternative or add-on therapy to inhaled corticosteroids (ICS) for asthma treatment. [] Montelukast exhibits bronchodilatory and anti-inflammatory effects by inhibiting chloride secretion in human airway epithelial cells. []

Zafirlukast

Compound Description: Zafirlukast acts as a CysLT1 receptor antagonist and shows promise as a potential VRAC inhibitor. [] It inhibits VRAC with an IC50 of ~17 µM and exhibits full efficacy in this regard. []

Overview

Pranlukast-d5 is a deuterated derivative of Pranlukast, a well-known leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. The compound has gained attention for its potential in pharmacological research and development, particularly in understanding the mechanisms of leukotriene-mediated inflammation. Pranlukast-d5 is classified as a small molecule and is recognized for its specific action on the cysteinyl leukotriene receptor 1.

Source and Classification

Pranlukast was first developed by the Japanese pharmaceutical company Ono Pharmaceutical Co., Ltd., and it was introduced to the market in Japan in 1995. The chemical classification of Pranlukast-d5 falls under the category of leukotriene receptor antagonists, which are agents that inhibit the action of leukotrienes—substances that play a significant role in inflammatory responses within the body. The chemical structure of Pranlukast-d5 allows it to effectively block the cysteinyl leukotriene receptor 1, thereby reducing bronchoconstriction and other allergic reactions associated with asthma.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pranlukast-d5 involves several key steps that utilize various chemical reactions to construct its complex molecular framework. Recent patents have outlined innovative methods for synthesizing Pranlukast-d5, focusing on cost-effective and efficient routes.

  1. Starting Materials: The synthesis typically begins with readily available compounds such as 2-aminophenol-4-sulfonic acid.
  2. Key Intermediate Preparation: A crucial intermediate, 3-amino-2-hydroxyacetophenone, is synthesized through acylation, Fries rearrangement, and deprotection reactions.
  3. Condensation Reaction: This intermediate is then reacted with 4-(phenylbutoxy)benzoic acid followed by condensation with ethyl 1H-tetrazole-5-acetate.
  4. Final Cyclization: The final step involves ring closure under acidic conditions to yield Pranlukast-d5 with high purity and yield, making it suitable for industrial production .
Molecular Structure Analysis

Structure and Data

The molecular formula for Pranlukast-d5 is C27H18D5N5O4C_{27}H_{18}D_5N_5O_4, where D represents deuterium atoms incorporated into the structure. This modification can be critical for tracing metabolic pathways in pharmacokinetic studies.

  • Molecular Weight: The average molecular weight is approximately 487.56 g/mol.
  • Structural Features: Pranlukast-d5 features a chromene ring system, a tetrazole moiety, and a phenylbutoxy side chain, which are integral to its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Pranlukast-d5 undergoes various chemical reactions during its synthesis:

  1. Acylation: Involves introducing an acyl group to form the intermediate compounds.
  2. Fries Rearrangement: A rearrangement reaction that alters the position of substituents on aromatic compounds.
  3. Condensation Reactions: Key steps where two molecules combine to form a larger molecule with the elimination of a small molecule (e.g., water).
  4. Cyclization: Final formation of cyclic structures from linear precursors under acidic conditions.

These reactions are optimized to ensure high yields and purity levels necessary for pharmaceutical applications .

Mechanism of Action

Pranlukast-d5 acts primarily as an antagonist at the cysteinyl leukotriene receptor 1. By blocking this receptor, it inhibits the effects of leukotrienes, which are potent mediators of inflammation involved in asthma pathophysiology.

Process and Data

  • Inhibition of Interleukin-5: Studies have shown that Pranlukast-d5 can significantly reduce levels of interleukin-5, a cytokine that plays a critical role in eosinophilic inflammation associated with asthma .
  • Receptor Binding: The binding affinity to cysteinyl leukotriene receptor 1 prevents bronchoconstriction and reduces mucus secretion in response to allergens .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature.
  • Solubility: Limited solubility in water (approximately 0.0032 mg/mL).
  • Melting Point: Not explicitly stated but inferred to be stable under standard laboratory conditions.

Chemical Properties

Applications

Pranlukast-d5 has significant applications in scientific research:

  1. Pharmacokinetics Studies: Its deuterated nature allows for improved tracking in metabolic studies due to differences in mass.
  2. Mechanistic Studies: Useful in elucidating the pathways involved in leukotriene-mediated inflammation and therapeutic interventions in asthma.
  3. Drug Development: As a model compound, it aids in developing new therapeutics targeting similar pathways or improving existing formulations.

Properties

CAS Number

1216719-50-4

Product Name

Pranlukast-d5

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]benzamide

Molecular Formula

C27H23N5O4

Molecular Weight

486.543

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i1D,2D,3D,7D,8D

InChI Key

NBQKINXMPLXUET-RCQSQLKUSA-N

SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5

Synonyms

N-{4-Oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide-d5; ONO-1078-d5; ONO-RS-411-d5; Onon-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.